molecular formula C21H22N2O4S B14994495 Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate

Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate

Cat. No.: B14994495
M. Wt: 398.5 g/mol
InChI Key: LSCANZGBEKKJJC-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a phenyl group and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazepine with ethyl 2-bromoacetate under basic conditions, followed by cyclization and oxidation steps to form the desired product. The reaction conditions often require controlled temperatures, specific solvents like dichloromethane, and catalysts such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate can be compared with other benzothiazepine derivatives:

These comparisons highlight the unique structural features and potential functional differences of this compound.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-[[2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetyl]amino]acetate

InChI

InChI=1S/C21H22N2O4S/c1-2-27-21(26)13-22-19(24)14-23-16-10-6-7-11-17(16)28-18(12-20(23)25)15-8-4-3-5-9-15/h3-11,18H,2,12-14H2,1H3,(H,22,24)

InChI Key

LSCANZGBEKKJJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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